Btc AM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

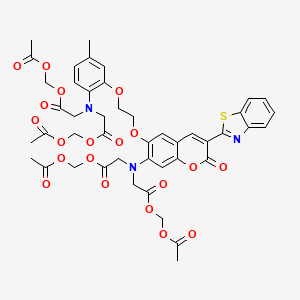

BTC AM is a cell-permeant coumarin benzothiazole-based Ca 2+ indicator . It exhibits a shift in excitation maximum from about 480 nm to 400 nm upon binding Ca 2+, which permits ratiometric measurements that are essentially independent of uneven dye loading cell thickness, photobleaching, and dye leakage . BTC AM has high selectivity for Ca 2+ and a Kd ∼7 µM enabling quantitation of high intracellular Ca 2+ levels .

Chemical Reactions Analysis

BTC AM is a low affinity calcium indicator. It has substantial calcium-independent fluorescence at all excitation wavelengths . As BTC AM enters cells, it is hydrolyzed by intracellular esterases to produce BTC .Physical And Chemical Properties Analysis

The physical and chemical properties of BTC AM include a molecular weight of 979.9 g/mol . It has a substantial calcium-independent fluorescence at all excitation wavelengths . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Calcium Ion Detection

“Btc AM” is used to detect and image cellular ions, specifically calcium ions . It exhibits a shift in excitation maximum from about 480 nm to 400 nm upon binding Ca 2+, which permits ratiometric measurements .

Cell Viability Studies

“Btc AM” is used in cell viability studies . By detecting the levels of calcium ions in the cells, researchers can determine the health and viability of the cells .

Cell Proliferation Studies

“Btc AM” is also used in cell proliferation studies . Changes in calcium ion levels can indicate cell proliferation .

High Intracellular Calcium Quantitation

“Btc AM” has high selectivity for Ca 2+ and a K d ∼7 μM enabling quantitation of high intracellular Ca 2+ levels .

Photobleaching Studies

The properties of “Btc AM” allow for ratiometric measurements that are essentially independent of uneven dye loading cell thickness, photobleaching, and dye leakage .

Flow Cytometry

“Btc AM” can be used with flow cytometry equipment for cell analysis .

Mécanisme D'action

Target of Action

Btc AM is a cell-permeant coumarin benzothiazole-based Ca2+ indicator . Its primary target is intracellular calcium (Ca2+). Calcium plays a crucial role in various cellular processes, including signal transduction pathways, muscle contraction, and maintaining cell structure .

Mode of Action

Btc AM operates by binding to Ca2+ within the cell . Upon binding to Ca2+, Btc AM exhibits a shift in excitation maximum from about 480 nm to 400 nm . This shift allows for ratiometric measurements, which are essentially independent of uneven dye loading, cell thickness, photobleaching, and dye leakage . Btc AM has high selectivity for Ca2+, allowing for the quantitation of high intracellular Ca2+ levels .

Pharmacokinetics

As a cell-permeant compound, btc am can readily cross cell membranes to interact with intracellular ca2+

Result of Action

The binding of Btc AM to Ca2+ and the subsequent shift in excitation maximum allow for the measurement of intracellular Ca2+ levels . This can provide valuable insights into cellular processes regulated by calcium signaling.

Propriétés

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-oxochromen-6-yl]oxyethoxy]-4-methylanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWYIECNPLLVMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45N3O20S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Btc AM | |

Q & A

Q1: What is the mechanism of action of Btc AM, and how does it enable the study of potassium channels?

A1: Btc AM (also known as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a fluorescent dye used to measure intracellular calcium levels. While not directly targeting potassium channels, Btc AM plays a crucial role in studying their activity. The FluxOR™ assay, described in one of the research papers [], utilizes Btc AM's sensitivity to thallium (Tl+) ions. When potassium channels open, Tl+ ions, used as a surrogate for potassium ions (K+), enter the cell. This influx of Tl+ enhances the fluorescence of Btc AM, providing a quantifiable readout of potassium channel activity. Therefore, Btc AM indirectly reports on potassium channel function by detecting changes in intracellular Tl+ concentration, which is directly linked to channel opening.

Q2: How does the sensitivity of Btc AM to thallium ions compare to other dyes used for similar applications, such as BTC-AM ester?

A2: Research indicates that Btc AM exhibits significantly higher sensitivity to thallium ions compared to BTC-AM ester []. Specifically, Btc AM demonstrates approximately tenfold greater sensitivity, requiring considerably lower thallium concentrations to generate a robust signal window. This enhanced sensitivity offers several advantages. Firstly, it allows for experiments to be conducted using physiological, normal-chloride saline solutions, which better mimic in vivo conditions. Secondly, the larger signal window improves the assay's signal-to-noise ratio, leading to more accurate and reliable measurements of potassium channel activity.

Q3: What types of potassium channels have been successfully studied using Btc AM in research?

A3: Btc AM has been successfully employed in studying various potassium channel subtypes. One study utilized Btc AM in the FluxOR™ assay to investigate Kv7.2 and 7.3 (KCNQ), Kir2.1, and Kv11.1 (hERG) potassium channels expressed in U2-OS cells using BacMam gene delivery []. The researchers effectively identified and characterized channel-specific inhibitory compounds for these potassium channels from a library. This highlights Btc AM's versatility and applicability in potassium channel research across different subtypes.

Q4: Are there alternative calcium indicators to Btc AM for neuronal free calcium measurements, and if so, how does Btc AM compare in terms of affinity?

A4: Yes, numerous calcium indicators exist, each possessing different affinities for calcium. Btc AM is characterized as a low-affinity calcium indicator []. This low affinity makes Btc AM suitable for detecting substantial calcium transients, such as those occurring during neuronal activity, while being less sensitive to smaller calcium fluctuations. Researchers often choose calcium indicators based on their specific experimental needs. Higher-affinity indicators are preferred when studying subtle calcium changes, while lower-affinity indicators, like Btc AM, are more appropriate for larger transients.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)

![4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester](/img/structure/B593633.png)

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)

![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)